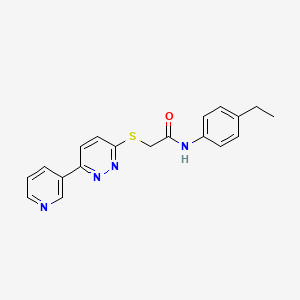

Methyl 4-(2-((6-morpholinopyridazin-3-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((6-morpholinopyridazin-3-yl)thio)acetamido)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoate family and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Activity : One study detailed the synthesis of acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, 1,3,4-thiadiazoles, and hydrazones containing 5-methyl-2-benzoxazolinones. These compounds, including those with morpholine components, were investigated for their analgesic-anti-inflammatory and antimicrobial activities. Most compounds showed high activity in the analgesic-anti-inflammatory domain but were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).

Biodegradability and Physicochemical Properties : Another study synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with various anions. The research assessed their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability, classifying these ionic liquids as having moderate or low toxicity. This study highlights the potential use of morpholinium-based ionic liquids in green chemistry and as new solvents for biomass (Pernak et al., 2011).

Antiproliferative Activity : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with structural similarities, was found to possess promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at low concentrations. This compound was classified as a tubulin inhibitor, inhibiting tubulin accumulation and microtubule formation, and inducing G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).

Cholinesterase Inhibition and Antioxidant Activity : The novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were explored for their potential as cholinesterase inhibitors and antioxidants. These compounds showed varying degrees of inhibition against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes, with some derivatives exhibiting high inhibition percentages, suggesting potential applications in treating neurodegenerative diseases (Kausar et al., 2021).

Aminomethylation Reactions : A study reported an aminomethylation reaction occurring at C-3 of imidazopyridines with morpholine, demonstrating a new methodology potentially useful for synthesizing aminomethylated derivatives under mild conditions. This process could be applicable to other heterocyclic compounds, expanding the range of morpholine-containing molecules (Mondal et al., 2017).

properties

IUPAC Name |

methyl 4-[[2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-18(24)13-2-4-14(5-3-13)19-16(23)12-27-17-7-6-15(20-21-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLJUBWSHGYYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((6-morpholinopyridazin-3-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)

![N-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2976325.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2976327.png)

![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)